Nilotinib-d6

Description

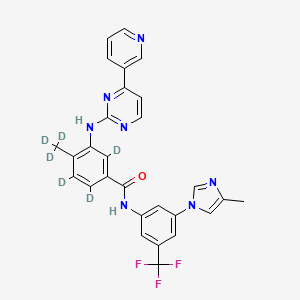

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-AGINCAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Nilotinib-d6 in Preclinical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib-d6 is the deuterated analog of Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI). Nilotinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), specifically targeting the Bcr-Abl fusion protein that drives the malignancy.[1][2] In the realm of pharmaceutical research and development, particularly in preclinical and clinical pharmacology studies, stable isotope-labeled compounds like this compound are indispensable tools. This guide provides a comprehensive overview of this compound, its primary application as an internal standard in bioanalytical assays, detailed experimental methodologies, and the biochemical pathways it helps to investigate.

Core Concepts: Understanding this compound

This compound is structurally identical to Nilotinib, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, a critical feature for its primary application.[3][4][5] The key advantage of using a deuterated standard is that it shares near-identical chemical and physical properties with the analyte of interest (Nilotinib), including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[6]

The primary and most critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Nilotinib in complex biological matrices such as plasma and serum.[6] Its use is fundamental to liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for pharmacokinetic and toxicokinetic studies.[7][8] The addition of a known quantity of this compound to a biological sample at the beginning of the sample preparation process allows for precise and accurate quantification of Nilotinib by correcting for variability in sample processing and instrument response.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Nilotinib, relevant to its use in bioanalytical methods.

| Property | Nilotinib | This compound | Reference |

| Molecular Formula | C₂₈H₂₂F₃N₇O | C₂₈H₁₆D₆F₃N₇O | [4][9] |

| Molecular Weight | 529.53 g/mol | 535.55 g/mol | [3][9] |

| CAS Number | 641571-10-0 | 1268356-17-7 | [3][4] |

| Precursor Ion (m/z) [M+H]⁺ | 530.4 | 534.4 | |

| Product Ion (m/z) | 289.5 | Not explicitly stated, but fragmentation is similar | [10] |

| Typical Concentration Range in Plasma | 2.4 - 4700.0 ng/mL | Used at a fixed concentration | [10] |

| Isotopic Purity | N/A | ≥99% deuterated forms | [6] |

Experimental Protocols

The use of this compound as an internal standard is integral to validated bioanalytical methods for Nilotinib quantification. Below is a detailed, representative protocol for the analysis of Nilotinib in human plasma using LC-MS/MS.

Preparation of Stock and Working Solutions

-

Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent such as methanol or DMSO.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Nilotinib stock solution.

-

Working Solutions: Prepare serial dilutions of the Nilotinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown study sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nilotinib: 530.4 → 289.5 (precursor ion → product ion)[10]

-

This compound: 536.4 → 295.5 (or a similar transition based on its fragmentation pattern)

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

Data Analysis and Quantification

-

The concentration of Nilotinib in the unknown samples is determined by calculating the peak area ratio of Nilotinib to this compound.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Nilotinib in the study samples is then interpolated from this calibration curve.

Visualizing the Role of this compound

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

Nilotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase. This kinase activates several downstream signaling pathways that lead to uncontrolled cell proliferation and survival in CML. The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by Nilotinib. The quantification of Nilotinib in research, facilitated by this compound, is crucial for understanding its pharmacokinetic-pharmacodynamic relationship in modulating this pathway.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making pretty diagrams with GraphViz [steveliles.github.io]

- 8. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]

- 9. Flowchart Creation [developer.mantidproject.org]

- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Nilotinib-d6: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Nilotinib-d6. It is intended for researchers, scientists, and drug development professionals working with this isotopically labeled compound. This guide also delves into the mechanism of action of Nilotinib, its primary therapeutic target, and the associated signaling pathways.

Chemical Structure and Properties

This compound is the deuterated form of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor. The deuterium labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Nilotinib concentrations in biological matrices.

The chemical structure of this compound is characterized by the substitution of six hydrogen atoms with deuterium. Specifically, the methyl group and three aromatic protons on the benzamide ring are deuterated.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value | Source |

| IUPAC Name | 2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide | PubChem[1] |

| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | PubChem[1] |

| Molecular Weight | 535.6 g/mol | PubChem[1] |

| CAS Number | 1268356-17-7 | PubChem[1] |

| Appearance | Pale Yellow Solid | Pharmaffiliates |

| Melting Point | 187 °C | Biosynth[2] |

| Solubility | DMSO: 10 mg/ml, DMF: 3 mg/ml | Cayman Chemical |

| InChI | InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30,31))12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D | PubChem[1] |

| InChIKey | HHZIURLSWUIHRB-AGINCAKFSA-N | PubChem[1] |

| SMILES | [2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] | PubChem[1] |

Mechanism of Action and Signaling Pathways

Nilotinib is a highly effective second-generation tyrosine kinase inhibitor specifically designed to target the Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[3] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[3][4] This action effectively blocks the signaling cascades that drive the proliferation and survival of CML cells.

The constitutive activation of the Bcr-Abl tyrosine kinase leads to the activation of several downstream signaling pathways that are crucial for cell growth, proliferation, and survival. Nilotinib's inhibition of Bcr-Abl disrupts these pathways, leading to cell cycle arrest and apoptosis in Ph+ leukemia cells.

The primary signaling pathways affected by Nilotinib's inhibition of Bcr-Abl are:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation and differentiation. Bcr-Abl activates RAS, which in turn activates the mitogen-activated protein kinase (MAPK) cascade, leading to uncontrolled cell growth.

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are key mediators of cytokine signaling and are constitutively activated by Bcr-Abl, promoting cell survival and proliferation.[2]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Bcr-Abl activates phosphoinositide 3-kinase (PI3K), which then activates AKT and the mammalian target of rapamycin (mTOR), leading to the inhibition of apoptosis and promotion of cell growth.[5]

Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of inhibition by Nilotinib.

Caption: Bcr-Abl signaling and Nilotinib's inhibitory action.

Experimental Protocols

Synthesis of this compound

Below is a generalized workflow for the synthesis of Nilotinib, which would be adapted for the synthesis of this compound by using the appropriately deuterated precursors.

Caption: A generalized synthetic workflow for Nilotinib.

Quantification of Nilotinib in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Nilotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is based on protocols described in the literature.

3.2.1. Materials and Reagents

-

Nilotinib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

3.2.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters for Nilotinib Analysis

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nilotinib: m/z 530.2 -> 391.1this compound: m/z 536.2 -> 397.1 |

| Collision Energy | Optimized for each transition |

3.2.4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Nilotinib) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Nilotinib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of Nilotinib.

Caption: Workflow for Nilotinib quantification by LC-MS/MS.

Conclusion

This compound is an essential tool for the accurate quantification of Nilotinib in preclinical and clinical research. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its non-deuterated counterpart, and a representative analytical protocol. The provided diagrams offer a visual representation of the complex signaling pathways and experimental workflows, aiding in a deeper understanding of Nilotinib's pharmacology and analysis. This information is intended to support the work of researchers and professionals in the field of drug development and oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Nilotinib-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib-d6 is the deuterated analog of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor.[1] The strategic replacement of six hydrogen atoms with deuterium isotopes results in a heavier molecule, making it an ideal internal standard for mass spectrometry-based quantification of Nilotinib in biological matrices.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its parent compound's mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in research and development. Below is a summary of its key characteristics.

| Property | Value | Reference(s) |

| Chemical Name | 4-(Methyl-d3)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide-2,5,6-d3 | [2] |

| Synonyms | AMN-107-d6, Tasigna-d6 | [3] |

| CAS Number | 1268356-17-7 | [3] |

| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | [2] |

| Molecular Weight | 535.55 g/mol | [2] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | Not definitively reported. Expected to be similar to Nilotinib (205-207 °C). | |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | |

| Solubility | Soluble in DMSO (10 mg/mL) and DMF (3 mg/mL).[1] Very poorly soluble in ethanol and water.[4] | [1][4] |

| Storage | Store at -20°C, protected from light.[4][5] | [4][5] |

| Stability | Stable for at least 4 years when stored correctly.[1] Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[5] | [1][5] |

Experimental Protocols

Accurate and precise analytical methods are paramount for the use of this compound as an internal standard and for its characterization. The following are detailed methodologies for common analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for Nilotinib and is suitable for assessing the purity of this compound.[6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., in a 65:35 v/v ratio).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 260 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Standard Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase). Serial dilutions are made to create a calibration curve (e.g., 5 to 50 µg/mL).[6]

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in the diluent to a known concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity of this compound is determined by comparing the peak area of the main component to the total area of all observed peaks.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is primarily used as an internal standard for the quantification of Nilotinib in biological samples. The following protocol outlines a typical LC-MS/MS method.[8][9]

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

-

Column: A suitable reverse-phase column (e.g., Xtimate Phenyl).[9]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.15% formic acid and 0.05% ammonium acetate) and an organic phase (e.g., acetonitrile).[9]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transitions: Specific precursor-to-product ion transitions for both Nilotinib and this compound need to be determined and optimized. For Nilotinib, a common transition is m/z 530.2 -> m/z 289.2. For this compound, the precursor ion would be approximately m/z 536.2.

-

-

Sample Preparation (Plasma):

-

Spike a known amount of this compound internal standard into the plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is then diluted or directly injected into the LC-MS/MS system.

-

-

Quantification: A calibration curve is generated by plotting the peak area ratio of Nilotinib to this compound against the concentration of Nilotinib standards. The concentration of Nilotinib in the unknown samples is then determined from this curve.

Mechanism of Action and Signaling Pathway

Nilotinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[4] The constitutively active Bcr-Abl kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and thereby inhibiting these downstream pathways.[10]

Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 1268356-17-7 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Nilotinib | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jchr.org [jchr.org]

- 7. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Nilotinib-d6 (CAS Number: 1268356-17-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib-d6 is the deuterium-labeled analog of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] With the CAS number 1268356-17-7, this compound serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the accurate quantification of Nilotinib in biological matrices.[3][4] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the precision and reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action of its parent compound, detailed experimental protocols for its use, and relevant signaling pathways.

Physicochemical Properties of this compound

This compound is a stable, isotopically enriched compound designed for use in analytical applications.[3] The deuterium labeling provides a distinct mass difference from the parent compound, Nilotinib, without significantly altering its chemical properties, making it an ideal internal standard.[3]

| Property | Value | Reference |

| CAS Number | 1268356-17-7 | [6] |

| Molecular Formula | C₂₈H₁₆D₆F₃N₇O | [6] |

| Molecular Weight | 535.55 g/mol | [6] |

| Synonyms | Tasigna-d6; 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6 | [6] |

| Isotopic Enrichment | >95% | [6] |

| Purity (HPLC) | >95% | [6] |

| Storage | -20°C | [6] |

Mechanism of Action of Nilotinib

Nilotinib, the non-deuterated parent compound of this compound, is a highly effective inhibitor of the BCR-ABL tyrosine kinase.[2][7] The BCR-ABL oncoprotein is a hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] Nilotinib binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity.[2] This action blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the malignant cells.[1][2]

Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and colony-stimulating factor 1 receptor (CSF-1R).[7]

Signaling Pathway of Nilotinib's Action

The following diagram illustrates the primary signaling pathway inhibited by Nilotinib.

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Protocols: Quantification of Nilotinib using this compound

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Nilotinib in biological samples such as plasma and serum.[5][8] The following is a representative protocol synthesized from published methods.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Nilotinib concentrations).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table summarizes typical LC-MS/MS parameters for the analysis of Nilotinib.

| Parameter | Typical Conditions |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nilotinib: m/z 530.2 -> 283.1; this compound: m/z 536.2 -> 289.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Experimental Workflow Diagram

Caption: A typical workflow for the quantification of Nilotinib using this compound.

Quantitative Data from Analytical Methods

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes key validation parameters from a representative LC-MS/MS assay for Nilotinib quantification in human plasma.[5]

| Parameter | Result |

| Linearity Range | 50 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

This compound (CAS 1268356-17-7) is a critical analytical tool for researchers, scientists, and drug development professionals working with Nilotinib. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data necessary for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide has provided a comprehensive overview of its properties, the mechanism of action of its parent compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 1268356-17-7 | TAC35617 | Biosynth [biosynth.com]

- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sussex-research.com [sussex-research.com]

- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the mechanism of Nilotinib-d6 as an internal standard

An In-depth Technical Guide on the Core Mechanism of Nilotinib-d6 as an Internal Standard

Introduction

Nilotinib is a highly potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is a hallmark of CML.[1][3] Given the variability in pharmacokinetics among patients and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity.[4][5] Accurate quantification of nilotinib in biological matrices like plasma is fundamental to TDM. This is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that necessitates the use of an appropriate internal standard (IS).[6][7]

This compound, a stable isotope-labeled (SIL) derivative of nilotinib, serves as the gold standard internal standard for these bioanalytical assays. This guide details the core mechanism of this compound as an internal standard, providing insights into the experimental protocols and performance characteristics of its application.

Core Mechanism of Action as an Internal Standard

The utility of a stable isotope-labeled compound like this compound as an internal standard is rooted in its near-identical physicochemical properties to the analyte, nilotinib. The six deuterium (d6) atoms replace six protium atoms on the nilotinib molecule, resulting in a mass increase of approximately 6 Daltons.[8] This subtle change is key to its function.

The Principle of Isotope Dilution Mass Spectrometry: The core principle is that this compound, when spiked into a biological sample, behaves identically to the endogenous nilotinib throughout the entire analytical process:

-

Sample Preparation: During extraction from plasma or serum (e.g., protein precipitation or solid-phase extraction), any loss of the analyte (nilotinib) will be accompanied by a proportional loss of the internal standard (this compound).

-

Chromatographic Separation: this compound co-elutes with nilotinib from the liquid chromatography column because the deuterium substitution has a negligible effect on its polarity and retention time.

-

Mass Spectrometric Detection: In the mass spectrometer source, both molecules exhibit nearly identical ionization efficiency. However, due to their mass difference, they are detected as distinct parent ions (e.g., m/z 530.4 for nilotinib vs. ~536.4 for this compound).[6]

By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, the method corrects for variations in sample preparation recovery, injection volume, and ionization suppression or enhancement (matrix effects). This ensures a highly accurate and precise quantification of nilotinib.

Experimental Workflow for Nilotinib Quantification

The typical workflow for quantifying nilotinib in plasma using this compound as an internal standard involves several critical steps, from sample collection to data analysis.

Caption: Bioanalytical workflow using this compound internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from validated methods for the quantification of nilotinib in human plasma.[4][6][9]

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (patient sample, calibrator, or quality control) into a microcentrifuge tube.

-

Add 200 µL of a methanolic working solution containing this compound at a known concentration (e.g., 450 µg/L).[4]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile). A typical mobile phase could be methanol:water:formic acid (50:50:0.1, v/v/v).[6]

-

Flow Rate: 0.2 mL/min.[6]

-

Injection Volume: 5 µL.[4]

-

Column Temperature: 40 °C.

-

Approximate Retention Time: ~5.4 minutes for both nilotinib and the internal standard.[6]

Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., ThermoFinnigan MSQ).[6]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitored Transitions: The instrument is set to Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions.

-

Nilotinib: m/z 530.4 (precursor ion [M+H]⁺) → specific product ion.[6]

-

This compound: m/z ~536.4 (precursor ion [M+H]⁺) → specific product ion (shifted by the same mass difference). Note: The exact m/z for the deuterated standard can vary slightly based on the specific product; for example, a stable-labeled [C¹³₂,N¹⁵₂]-nilotinib internal standard has been monitored at m/z 534.4.[6]

-

-

Key MS Parameters:

Quantitative Performance Data

The use of this compound allows for the development of highly robust and reliable assays. The following tables summarize typical performance characteristics from validated methods.

Table 1: Linearity & Sensitivity of Nilotinib Quantification

| Parameter | Value | Reference |

|---|---|---|

| Calibration Range | 50 - 5000 ng/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [10] |

| Correlation Coefficient (r²) | > 0.99 |[10][11] |

Table 2: Precision & Accuracy of Nilotinib Quantification

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

|---|---|---|---|---|

| Low (e.g., 150 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% | [4][9] |

| Medium (e.g., 1500 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% | [4][9] |

| High (e.g., 4000 ng/mL) | < 4.1% | < 4.1% | 98.9 - 103.7% |[4][9] |

Table 3: Extraction Recovery

| Analyte | Concentration Added | Mean Recovery (%) | Reference |

|---|

| Nilotinib | Low, Medium, High | ≥ 65.1% |[9] |

Relevance to Nilotinib's Therapeutic Mechanism

While this compound's mechanism is analytical, it is used to measure a drug with a specific biological mechanism of action. Understanding this context is vital for drug development professionals. Nilotinib inhibits the BCR-ABL tyrosine kinase, an enzyme that is constitutively active in CML and drives uncontrolled cell proliferation and survival.[1] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby shutting down pro-survival signaling pathways.[1][12]

Caption: Nilotinib inhibits the BCR-ABL kinase by blocking ATP binding.

Conclusion

This compound is an indispensable tool in the clinical development and therapeutic monitoring of nilotinib. Its mechanism as an internal standard is based on the robust principles of isotope dilution mass spectrometry. By mimicking the analyte throughout the analytical process, it effectively corrects for procedural variability and matrix-induced signal fluctuations. This allows for the generation of highly accurate, precise, and reliable quantitative data, which is essential for pharmacokinetic studies, dose optimization, and ensuring patient safety and therapeutic efficacy in the treatment of CML. The validated methods using this compound demonstrate excellent linearity, sensitivity, and reproducibility, solidifying its role as the gold standard for nilotinib bioanalysis.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. research.vu.nl [research.vu.nl]

- 5. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Acanthus Research [acanthusresearch.com]

- 9. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Nilotinib-d6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Nilotinib-d6, its application in experimental settings, and the fundamental signaling pathways associated with its parent compound, Nilotinib.

Core Compound Data: this compound

This compound is the deuterated analog of Nilotinib, a potent tyrosine kinase inhibitor. The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.

| Property | Value | Citations |

| Chemical Formula | C₂₈H₁₆D₆F₃N₇O | [1][2][3] |

| Molecular Weight | 535.55 g/mol | [1][3] |

| Alternate Names | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6 | [1][3] |

| CAS Number | 1268356-17-7 | [1][2][3][4] |

Experimental Protocols: Quantification of Nilotinib in Plasma

This compound is crucial for the accurate quantification of Nilotinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative methodology synthesized from established protocols.

1. Sample Preparation:

-

Objective: To extract Nilotinib and the internal standard (this compound) from plasma and remove interfering proteins.

-

Procedure:

-

To 200 µL of human plasma sample, add a known concentration of this compound solution as the internal standard.[5]

-

Perform protein precipitation by adding acetonitrile.[5]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.[5]

-

Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[5]

-

Transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

-

Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.[5]

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate Nilotinib and this compound from other components and detect them with high specificity and sensitivity.

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[7]

-

MRM Transition for Nilotinib: m/z 530.7 → 289.5[7]

-

MRM Transition for this compound: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 536.7), while the product ion may be the same or different depending on the fragmentation pattern.

-

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of Nilotinib and a typical experimental workflow for its quantification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]

- 5. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Characteristics of Stable Isotope-Labeled Nilotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key characteristics, applications, and analytical methodologies related to stable isotope-labeled (SIL) Nilotinib. The inclusion of stable isotopes in the Nilotinib molecule provides an invaluable tool for researchers, particularly in the fields of pharmacokinetics, drug metabolism, and quantitative bioanalysis.

Introduction to Nilotinib and Stable Isotope Labeling

Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] It was rationally designed to be more potent than Imatinib and to be effective against many imatinib-resistant Bcr-Abl mutations.[3]

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, ¹⁴N with ¹⁵N).[4] This substitution results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference is easily detectable by mass spectrometry, making SIL compounds ideal internal standards for quantitative analysis and powerful tracers for metabolic studies.[5][6]

Core Characteristics and Quantitative Data

Stable isotope-labeled Nilotinib is available in several forms, most commonly with Deuterium (d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) labels. These labels are strategically placed to ensure metabolic stability and prevent isotopic scrambling. The primary application for these labeled compounds is as internal standards for the quantification of Nilotinib in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Data Presentation: Key Characteristics of Labeled Nilotinib Variants

| Characteristic | Nilotinib-d3 | Nilotinib-¹³C,d3 | [¹³C₂,¹⁵N₂]-Nilotinib |

| Labeling Type | Deuterium | Carbon-13, Deuterium | Carbon-13, Nitrogen-15 |

| Primary Use | Internal Standard for Clinical Mass Spectrometry | Research Tracer, Internal Standard | Internal Standard for Quantification |

| Molecular Formula | C₂₈H₂₂D₃F₃N₇O | C₂₇¹³CH₂₂D₃F₃N₇O | C₂₆¹³C₂H₂₂F₃N₅¹⁵N₂O |

| Molecular Weight | 532.56 (approx.) | Varies based on ¹³C position | 533.50 |

| Isotopic Purity | Not specified | Not specified | Isotopic Enrichment ≥98% |

| Chemical Purity | Not specified | Not specified | ≥95% |

| Appearance | Not specified | Not specified | White solid |

| Solubility | Not specified | Not specified | DMSO |

| Reference | MedChemExpress[8] | MedChemExpress[9] | Nucleosyn[7] |

Mechanism of Action and Signaling Pathway

Nilotinib functions by targeting the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML. This inhibits the kinase activity, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[3] Besides BCR-ABL, Nilotinib also shows potent activity against KIT, PDGFR, and CSF-1R kinases.[3]

References

- 1. ClinPGx [clinpgx.org]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. Purchase [13C2,15N2]-Nilotinib [nucleosyn.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Nilotinib-d6 for Bcr-Abl Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, with a focus on the application of its deuterated analog, Nilotinib-d6, in research settings. It covers the mechanism of action, provides quantitative data on its inhibitory activity, details essential experimental protocols, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to Nilotinib and the Role of this compound

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that potently targets the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] It was rationally designed based on the structure of imatinib to have a higher binding affinity and greater potency against Bcr-Abl, including many imatinib-resistant mutations.[2] Nilotinib binds to the inactive conformation of the Abl kinase domain, preventing its activation and subsequent downstream signaling that drives leukemic cell proliferation and survival.[3]

This compound is a deuterated form of Nilotinib, where six hydrogen atoms have been replaced with deuterium. While extensively used as an internal standard in pharmacokinetic studies due to its mass shift, there is a lack of publicly available data directly comparing the Bcr-Abl inhibitory activity (e.g., IC50 values) of this compound to its non-deuterated counterpart. Deuteration is a common strategy to alter the metabolic profile of a drug, but its impact on biological activity must be empirically determined.[4] Therefore, while this compound is an essential tool for analytical chemistry, researchers should exercise caution and perform validation studies if intending to use it as a direct substitute for Nilotinib in biological inhibition assays.

Mechanism of Action: Bcr-Abl Inhibition

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a network of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and STAT5 pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Abl kinase domain when it is in an inactive conformation.[5] This prevents the kinase from adopting its active state, thereby blocking the autophosphorylation and the phosphorylation of downstream substrates. The inhibition of these signaling cascades ultimately leads to the suppression of leukemic cell growth and the induction of apoptosis.

Figure 1: Bcr-Abl Signaling Pathway and Nilotinib Inhibition.

Quantitative Data: Inhibitory Activity of Nilotinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nilotinib against Bcr-Abl and in various cell lines. This data highlights the potency of Nilotinib and its efficacy against certain imatinib-resistant mutations.

Table 1: Nilotinib IC50 Values for Bcr-Abl Kinase Activity

| Bcr-Abl Form | IC50 (nM) | Reference |

| Wild-Type | < 30 | [6] |

| M244V | < 70 | [1] |

| G250E | < 70 | [1] |

| Q252H | < 70 | [1] |

| Y253F | < 200 | [1] |

| E255K | < 200 | [1] |

| T315I | > 2000 | [1] |

Table 2: Nilotinib IC50 Values in Bcr-Abl Positive Cell Lines

| Cell Line | IC50 (nM) | Reference |

| K562 | 7.21 ± 1.28 | [7] |

| K562 (Nilotinib-Resistant) | 24.74 ± 2.31 | [8][9] |

| KU812 | 2.48 | [6] |

| EM-2 | 4.1 | [6] |

| Ba/F3 p210 | ≤ 12 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess Bcr-Abl inhibition.

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase. A common method involves measuring the phosphorylation of a substrate.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Abltide, a synthetic peptide substrate, or a protein substrate like GST-CrkL)

-

Nilotinib or this compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of Nilotinib or this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound (Nilotinib/Nilotinib-d6) or DMSO (vehicle control).

-

Add the Bcr-Abl enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Nilotinib or this compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the Bcr-Abl positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Prepare a serial dilution of Nilotinib or this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the compound concentration.

Figure 2: Workflow for a Cell Proliferation (MTT) Assay.

Conclusion

Nilotinib is a highly effective inhibitor of the Bcr-Abl kinase, and its deuterated analog, this compound, serves as a valuable tool in pharmacokinetic analysis. This guide provides the foundational knowledge and experimental protocols for researchers studying Bcr-Abl inhibition. It is important to reiterate that the biological activity of this compound in direct inhibition assays has not been extensively documented. Therefore, while the protocols provided are robust for Nilotinib, researchers should perform appropriate validation if they choose to utilize this compound as a direct inhibitory agent in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Nilotinib Enhances the Efficacy of Conventional Chemotherapeutic Drugs in CD34+CD38− Stem Cells and ABC Transporter Overexpressing Leukemia Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Research Applications of Nilotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of specific cancers, most notably Chronic Myeloid Leukemia (CML). Developed as a more potent and selective successor to imatinib, the parent compound has demonstrated superior efficacy in both newly diagnosed and imatinib-resistant or -intolerant CML cases.[1] This technical guide provides an in-depth overview of the research applications of the Nilotinib parent compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate its therapeutic potential.

Mechanism of Action

Nilotinib functions as a highly selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark oncogenic driver in Philadelphia chromosome-positive (Ph+) CML.[2][3] It binds with high affinity to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity.[3] This inhibition prevents the downstream phosphorylation of key substrates involved in cell proliferation and survival.

Beyond BCR-ABL, Nilotinib also exhibits potent inhibitory activity against other tyrosine kinases, including c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This multi-targeted profile contributes to its broader therapeutic potential in other malignancies driven by these kinases, such as certain gastrointestinal stromal tumors (GIST).

Preclinical Research Applications and Efficacy

The preclinical evaluation of Nilotinib has been extensive, utilizing a variety of in vitro and in vivo models to establish its potency and selectivity.

In Vitro Kinase and Cellular Assays

Nilotinib has demonstrated significantly greater potency than its predecessor, imatinib, in inhibiting the BCR-ABL kinase. In recombinant kinase assays, the IC50 value for Nilotinib against wild-type Abl was 15 nM, compared to 280 nM for imatinib.[4] This enhanced potency extends to cellular assays, where Nilotinib effectively inhibits the proliferation of CML cell lines.

| Kinase/Cell Line | IC50 (nM) | Reference |

| Wild-type Abl (kinase assay) | 15 | [4] |

| BCR-ABL (murine myeloid progenitor cells) | <30 | [5] |

| K562 (CML cell line) | 30 | [4] |

| PDGFR (kinase assay) | 69 | [3] |

| c-KIT (kinase assay) | 210 | [3] |

Clinical Research and Applications

The clinical development of Nilotinib has established it as a cornerstone in the management of Ph+ CML. The landmark ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Ph+ CML Patients) study was a pivotal phase III trial comparing Nilotinib to imatinib as a first-line treatment.

ENESTnd Trial: Key Efficacy Data

The ENESTnd trial demonstrated the superiority of Nilotinib over imatinib in achieving earlier and deeper molecular responses.

| Endpoint (at 24 months) | Nilotinib (300 mg BID) | Imatinib (400 mg QD) | P-value | Reference |

| Major Molecular Response (MMR) | 71% | 44% | <0.0001 | [6] |

| Complete Molecular Response (CMR) | 26% | 10% | <0.0001 | [6] |

BID: twice daily; QD: once daily

Pharmacokinetics

The clinical utility of Nilotinib is also defined by its pharmacokinetic profile.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration | ~3 hours | [7] |

| Half-life | ~17 hours | [8] |

| Metabolism | Primarily via CYP3A4 | [7][8] |

| Effect of Food (high-fat meal) | Bioavailability increased up to 82% | [7] |

Mechanisms of Resistance

Despite its efficacy, resistance to Nilotinib can emerge. The primary mechanism is the acquisition of point mutations in the BCR-ABL kinase domain, which can impair drug binding. However, resistance can also occur through BCR-ABL independent mechanisms, such as the overexpression of drug efflux pumps.

Signaling Pathways and Experimental Workflows

Nilotinib Signaling Inhibition

Nilotinib's therapeutic effect is a direct result of its ability to block the signaling cascades initiated by BCR-ABL, c-KIT, and PDGFR. This leads to the inhibition of downstream pathways crucial for cancer cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

References

- 1. youtube.com [youtube.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. noblelifesci.com [noblelifesci.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: High-Throughput Quantification of Nilotinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Nilotinib, a tyrosine kinase inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Nilotinib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The described protein precipitation method is simple, rapid, and suitable for high-throughput bioanalytical workflows in clinical research and drug development settings.

Introduction

Nilotinib is a potent second-generation inhibitor of the BCR-ABL tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring (TDM) of Nilotinib is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate and reliable quantification of Nilotinib in biological matrices is therefore essential. This protocol provides a detailed procedure for the preparation of human plasma samples for analysis by LC-MS/MS, utilizing this compound as an internal standard to achieve reliable and reproducible results.[1][2]

Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Nilotinib | 641571-10-0 | C₂₈H₂₂F₃N₇O | 529.52 |

| This compound | 1268356-17-7 | C₂₈H₁₆D₆F₃N₇O | 535.55 |

Experimental Protocol

This protocol describes a protein precipitation method for the extraction of Nilotinib from human plasma.

Materials and Reagents:

-

Human plasma (K₂EDTA)

-

Nilotinib analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Solutions:

-

Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in methanol to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of this compound in acetonitrile.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Nilotinib stock solution into blank human plasma. The concentration range should be selected to cover the expected clinical concentrations.

Sample Preparation Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Addition of Internal Standard: Add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will also act as the protein precipitating agent.

-

Protein Precipitation: Vortex mix the samples vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient should be developed to ensure separation of Nilotinib from potential interferences. A typical starting point is 95% A, ramping to 95% B over several minutes.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nilotinib: m/z 530.2 → 289.2

-

This compound: m/z 536.2 → 295.2

-

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Nilotinib in human plasma using a deuterated internal standard. The values are compiled from various published methods and serve as a general guideline.[6][7][8][9][10][11][12]

| Parameter | Typical Value |

| Linearity Range | 2 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 - 50 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Mean Extraction Recovery | > 80% |

Experimental Workflow Diagram

Caption: Workflow for this compound Sample Preparation.

Signaling Pathway Context (Illustrative)

While this application note focuses on the analytical method, it's important to remember the biological context. Nilotinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia. By inhibiting this kinase, Nilotinib blocks downstream signaling pathways responsible for cell growth and survival.

Caption: Simplified BCR-ABL Signaling and Nilotinib Inhibition.

Conclusion

The described method for Nilotinib quantification in human plasma using this compound as an internal standard is rapid, robust, and reliable. The simple protein precipitation protocol is amenable to high-throughput analysis, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in a research setting. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the highest quality data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C28H22F3N7O | CID 131667930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application [mdpi.com]

- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Nilotinib in Human Plasma Using a Deuterated Internal Standard

Application Note

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Therapeutic drug monitoring of Nilotinib is crucial to ensure optimal efficacy and minimize toxicity. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Nilotinib in human plasma, utilizing its deuterated isotopologue as an internal standard for enhanced accuracy and precision.

Principle

This method involves the extraction of Nilotinib and its deuterated internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard compensates for potential variations in sample preparation and instrument response, ensuring reliable quantification.

Experimental

Materials and Reagents

-

Nilotinib reference standard

-

Nilotinib-d8 (deuterated internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Control human plasma

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized chromatographic and mass spectrometric conditions is provided in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 60% B)[2] |

| Flow Rate | 0.25 mL/min[2] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 5-20 µL[1][3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Voltage | 5500 V[3] |

| Ion Source Temperature | 650 °C[3] |

| MRM Transitions | See Table 3 |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Nilotinib | 530.7 | 289.5 | 30[2] |

| Nilotinib-d8 | 534.2 | 289.2 | 40[3] |

Method Validation

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.4 - 4700 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL[2] |

| Inter- and Intra-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Protocols

1. Standard and Quality Control (QC) Stock Solution Preparation

-

Prepare a 1 mg/mL stock solution of Nilotinib in methanol.

-

Prepare a 1 mg/mL stock solution of Nilotinib-d8 in methanol.

-

From the Nilotinib stock solution, prepare working solutions at various concentrations by serial dilution with 50:50 acetonitrile:water.

-

Prepare a working solution of the internal standard (Nilotinib-d8) at a suitable concentration (e.g., 500 ng/mL) in 50:50 acetonitrile:water.

2. Calibration Curve and QC Sample Preparation

-

Spike control human plasma with the Nilotinib working solutions to prepare calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification.

-

Spike control human plasma with separate Nilotinib working solutions to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.[4]

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.[4]

-

Centrifuge at 16,000 x g for 6 minutes.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC-MS/MS system.

4. Data Analysis

-

Quantify Nilotinib using the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of Nilotinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for Nilotinib quantification by HPLC-MS/MS.

References

- 1. jchr.org [jchr.org]

- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]

- 4. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Nilotinib in Human Plasma Using UPLC-MS/MS with Nilotinib-d6 as an Internal Standard

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. The assay utilizes Nilotinib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. The method is validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Nilotinib.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, a constitutively active enzyme responsible for the proliferation of leukemia cells.[3][4][5][6] Monitoring plasma concentrations of Nilotinib is crucial for optimizing therapeutic outcomes, managing dose-related toxicities, and studying its pharmacokinetic profile.[7][8] This application note presents a detailed protocol for a UPLC-MS/MS assay designed for the rapid and reliable quantification of Nilotinib in human plasma, employing this compound as the internal standard.

Signaling Pathway of Nilotinib Target: BCR-ABL

Nilotinib exerts its therapeutic effect by inhibiting the aberrant signaling cascade initiated by the BCR-ABL oncoprotein. The diagram below illustrates the principal pathways affected by BCR-ABL and consequently inhibited by Nilotinib.

Caption: BCR-ABL signaling pathways inhibited by Nilotinib.

Experimental Workflow

The analytical workflow for the quantification of Nilotinib in plasma is a multi-step process designed for efficiency and accuracy. The key stages are outlined in the diagram below.

Caption: Experimental workflow for Nilotinib quantification.

Materials and Methods

Reagents and Chemicals

-

Nilotinib reference standard (purity >98%)

-

This compound (isotopic purity >99%)[9]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-